1-(6-Bromopyridin-3-yl)piperazine
Overview
Description
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring.
Mechanism of Action
Target of Action
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .
Mode of Action
, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.
Biochemical Pathways
, it may influence pathways related to cholinergic neurotransmission.
Result of Action
Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission
Biochemical Analysis
Molecular Mechanism
At the molecular level, 1-(6-Bromopyridin-3-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of tumor growth . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole as coupling reagents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)piperazine: Similar structure but with the bromine atom at position 2 of the pyridine ring.
1-(1-Methylpiperidin-4-yl)piperazine: Contains a methyl group instead of a bromine atom.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZSDRDBJDKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432218 | |
Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412347-39-8 | |
Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.